molecular formula C22H23N3O2 B12009542 N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B12009542
M. Wt: 361.4 g/mol
InChI Key: INZUMENFTOXRJQ-HZHRSRAPSA-N
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Description

The compound “N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide” is a hydrazide derivative featuring a tetrahydrocarbazole core linked to a substituted benzylidene moiety via a propanehydrazide bridge. The hydrazide group (–NH–NH–CO–) and the (E)-configured benzylidene substituent (4-hydroxyphenyl) contribute to its ability to form hydrogen bonds and participate in π-π interactions, which are crucial for molecular recognition and solubility .

The 4-hydroxyphenyl substituent distinguishes this compound from closely related derivatives, as hydroxyl groups enhance hydrogen-bonding capacity and polarity compared to electron-withdrawing substituents like nitro or chloro groups .

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C22H23N3O2/c26-17-11-9-16(10-12-17)15-23-24-22(27)13-14-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1,3,5,7,9-12,15,26H,2,4,6,8,13-14H2,(H,24,27)/b23-15+

InChI Key

INZUMENFTOXRJQ-HZHRSRAPSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)O

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanoic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide intermediate is then reacted with 4-hydroxybenzaldehyde under acidic or basic conditions to form the final product through a condensation reaction. This step often requires refluxing in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a precursor in organic synthesis.

Mechanism of Action

The mechanism by which N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties of Analogous Compounds

Compound (Substituent) Molecular Formula Molecular Weight logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų) Reference
4-Nitrophenyl () C₂₂H₂₂N₄O₃ 390.44 2 5
4-Hydroxy-3-methoxyphenyl () C₂₃H₂₅N₃O₃ 391.47 3.85 2 5 60.88
4-Hydroxyphenyl ethylidene () C₂₃H₂₅N₃O₂ 375.47 4.23 2 4 53.60
4-Chlorophenyl () C₂₂H₂₀ClN₃O 389.87 1 3
  • Electron-Withdrawing Groups: The nitro-substituted derivative () exhibits higher polarity (5 H-bond acceptors) but lacks logP data.
  • Electron-Donating Groups : The 4-hydroxyphenyl group in the target compound likely reduces logP compared to ethylidene derivatives (: logP = 4.23) due to enhanced polarity. The 4-hydroxy-3-methoxyphenyl analog () shows intermediate logP (3.85) and higher polar surface area (60.88 Ų), suggesting improved aqueous solubility .

Structural Variations in the Hydrazide Moiety

  • Ethylidene vs. Methylidene : Ethylidene substitution () increases logP (4.23 vs. ~3.8–4.0 for methylidene analogs) due to added hydrophobicity from the –CH₂– group .
  • Extended Conjugation : Pyridinyl () and triazole-containing derivatives () introduce heteroatoms, altering electronic profiles and binding affinities. For example, triazole rings enhance metabolic stability in medicinal chemistry applications .

Crystallographic and Conformational Insights

  • Hydrogen-Bonding Networks : Hydrazide derivatives often form supramolecular architectures. For instance, ’s compound forms a 3D network via O–H⋯O and N–H⋯S interactions, stabilizing the crystal lattice . Similar behavior is expected for the target compound due to its hydroxyl and hydrazide groups.
  • Software Tools : Structural refinements using SHELX () and SIR97 () highlight the precision of modern crystallography in resolving hydrazide conformations and stereo-electronic effects .

Research Findings and Implications

Hydrogen-Bonding Capacity : Hydroxyl and hydrazide groups enable strong intermolecular interactions, critical for crystallinity and target binding. demonstrates how such interactions dictate solid-state packing .

Substituent-Driven logP Variability : Electron-donating groups (e.g., –OH) reduce lipophilicity, while ethylidene or chloro substituents increase it, impacting membrane permeability .

Synthetic Flexibility : The hydrazide scaffold allows modular substitution, enabling tailored physicochemical and biological properties. For example, methoxy groups () balance logP and polarity .

Biological Activity

N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide is a complex organic compound that belongs to the class of hydrazones. This compound has gained attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural features of this compound suggest that it may interact with various biological targets, leading to diverse therapeutic effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}

This structure includes a hydrazone linkage and a carbazole moiety, which is known for its potential biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of carbazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 0.9 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus0.9
Other Carbazole DerivativesE. coli800

Antitumor Activity

The antitumor potential of carbazole derivatives has been extensively studied. For example, certain N-substituted carbazoles have demonstrated significant antiproliferative effects against various cancer cell lines such as ovarian carcinoma (PA1), prostatic carcinoma (PC3), and lung carcinoma (NCI-H460). The IC50 values for these compounds ranged from 46 to 75 nM .

CompoundCancer Cell LineIC50 (nM)
N-substituted CarbazolesPA146–75
N-substituted CarbazolesPC346–75
N-substituted CarbazolesDU1458–20

Antiviral Activity

Carbazole derivatives have also been reported to possess antiviral properties. A specific derivative exhibited activity against hepatitis C virus (HCV) with an EC50 value of 0.031 µM and a high selectivity index . This suggests that structural modifications in carbazole derivatives can enhance their antiviral potency.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Interaction : It may bind to specific receptors modulating signal transduction pathways.
  • DNA Interaction : There is potential for interaction with DNA or RNA structures affecting replication and transcription.

Case Studies

A recent study evaluated the biological activities of various hydrazone derivatives including the target compound. The study highlighted the importance of substituents on the phenolic ring in enhancing biological activity. The presence of hydroxyl groups was correlated with increased antimicrobial and anticancer activities .

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